![molecular formula C18H17N5O3 B2767864 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448132-09-9](/img/structure/B2767864.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that includes several functional groups such as furan-2-carbonyl, tetrahydroisoquinoline, and 1,2,3-triazole . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan-2-carbonyl compounds can be synthesized through various methods, including the Friedel–Crafts process . Tetrahydroisoquinolines can be synthesized through Pictet-Spengler reactions, and 1,2,3-triazoles can be synthesized through Huisgen cycloadditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Furan-2-carbonyl is a five-membered ring with oxygen, tetrahydroisoquinoline is a bicyclic structure, and 1,2,3-triazole is a five-membered ring with two nitrogens .Chemical Reactions Analysis
Furan-2-carbonyl compounds can undergo a variety of reactions, including addition–cyclization reactions with nitrogen nucleophiles to form a new series of heterocycles .Scientific Research Applications
Synthesis and Pharmacological Exploration
Bioisosteric Enhancements
A study focused on bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, a class related to the compound , to enhance analgesic properties. This research demonstrates the potential for structural modifications to significantly impact biological activity, suggesting a similar approach could be applied to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide for tailored therapeutic applications (Ukrainets, Mospanova, & Davidenko, 2016).
Antibacterial and Antifungal Activities
Compounds with furan and triazole motifs have been explored for their antimicrobial properties. For example, azole derivatives starting from furan-2-carbohydrazide have been synthesized and shown to possess significant antibacterial and antifungal activities, which underscores the potential of furan-containing compounds like the one for antimicrobial applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Potential Therapeutic Applications
Antipsychotic Agents
Heterocyclic carboxamides, structurally related to the compound of interest, were evaluated as potential antipsychotic agents. Their binding affinity to dopamine and serotonin receptors was assessed, highlighting a methodological approach for assessing the therapeutic potential of similar compounds in neurological and psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-22-11-15(20-21-22)17(24)19-14-5-4-12-6-7-23(10-13(12)9-14)18(25)16-3-2-8-26-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYJMCHYRNANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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